molecular formula C10H20N2 B12868243 (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine

(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine

Cat. No.: B12868243
M. Wt: 168.28 g/mol
InChI Key: BGJRLHJTBVTVFA-GUBZILKMSA-N
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Description

(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is a stereoisomeric compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by its decahydroisoquinoline core, which is a saturated derivative of isoquinoline, and the presence of an amine group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine typically involves the hydrogenation of isoquinoline derivatives under specific conditions. One common method includes:

    Hydrogenation: Isoquinoline derivatives are subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This process reduces the aromatic ring to a decahydroisoquinoline structure.

    Amination: The resulting decahydroisoquinoline is then subjected to amination reactions to introduce the amine group at the 6th position. This can be achieved using reagents like ammonia or amines in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and catalytic processes is optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form more saturated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated amines

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group plays a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
  • (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone

Uniqueness

(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine is unique due to its specific stereochemistry and the presence of the amine group at the 6th position. This configuration imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1

InChI Key

BGJRLHJTBVTVFA-GUBZILKMSA-N

Isomeric SMILES

CN1CC[C@H]2C[C@H](CC[C@H]2C1)N

Canonical SMILES

CN1CCC2CC(CCC2C1)N

Origin of Product

United States

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